SSTR5 antagonist 2 (hydrochloride)
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Overview
Description
SSTR5 antagonist 2 (hydrochloride) is a highly potent, orally active, and selective antagonist of the somatostatin receptor subtype 5 (SSTR5). This compound has shown potential for research in the treatment of type 2 diabetes mellitus by enhancing the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and insulin .
Preparation Methods
The synthesis of SSTR5 antagonist 2 (hydrochloride) involves several steps, starting from the appropriate precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial production methods for SSTR5 antagonist 2 (hydrochloride) are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
SSTR5 antagonist 2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SSTR5 antagonist 2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of somatostatin receptors and their role in various biological processes.
Biology: Investigated for its effects on hormone secretion and its potential to modulate metabolic pathways.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, growth hormone-related disorders, and other endocrine diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting somatostatin receptors
Mechanism of Action
SSTR5 antagonist 2 (hydrochloride) exerts its effects by selectively binding to and blocking the somatostatin receptor subtype 5 (SSTR5). This inhibition prevents the receptor from interacting with its natural ligand, somatostatin, thereby modulating the downstream signaling pathways. The primary molecular targets include the G-protein-coupled receptors (GPCRs) involved in the regulation of hormone secretion. By blocking SSTR5, the compound enhances the secretion of incretin hormones such as GLP-1 and insulin, which play crucial roles in glucose metabolism .
Comparison with Similar Compounds
SSTR5 antagonist 2 (hydrochloride) is unique in its high potency, selectivity, and oral bioavailability compared to other SSTR5 antagonists. Similar compounds include:
SCO-240:
Pasireotide: An SSTR agonist with a high affinity for SSTR5, used in the treatment of Cushing’s disease and acromegaly.
The uniqueness of SSTR5 antagonist 2 (hydrochloride) lies in its ability to selectively block SSTR5 without significant off-target effects, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H36ClFN2O5 |
---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H |
InChI Key |
INOFULPPOPEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl |
Origin of Product |
United States |
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